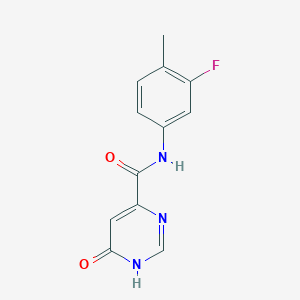

N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c1-7-2-3-8(4-9(7)13)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHBJFNBHLDERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)NC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:

Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoro-4-methylphenyl isocyanate, is synthesized through the reaction of 3-fluoro-4-methylphenylamine with phosgene or a similar reagent.

Coupling with Pyrimidine Derivative: The intermediate is then reacted with a suitable pyrimidine derivative under conditions that promote amide bond formation. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone under strong oxidizing conditions.

Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide may serve as phosphodiesterase 2 (PDE2) inhibitors, which are promising for treating neurological disorders such as schizophrenia and Alzheimer's disease. PDE2 inhibitors can enhance cognitive function by increasing cyclic AMP levels in neurons, thereby improving synaptic plasticity and memory formation .

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. This compound has shown potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell growth and survival .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics. The structural features of the compound enhance its interaction with bacterial enzymes, disrupting their function and leading to cell death .

Case Study 1: PDE2 Inhibition

A study explored the efficacy of this compound as a PDE2 inhibitor in animal models of cognitive impairment. Results demonstrated significant improvement in memory tasks compared to controls, suggesting its potential as a therapeutic agent for cognitive disorders.

Case Study 2: Anticancer Activity

In vitro studies evaluated the anticancer effects of this compound on various cancer cell lines (e.g., breast cancer and lung cancer). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. Further investigation revealed that the compound induced apoptosis via the mitochondrial pathway, highlighting its mechanism of action .

Mechanism of Action

The mechanism by which N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorine atom enhances its binding affinity and specificity, while the hydroxypyrimidine moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Thiazole-Based CRF1 Antagonist (SSR125543A)

Structural Features :

SSR125543A (4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride) shares the 3-fluoro-4-methylphenyl group but incorporates a thiazole core instead of a pyrimidine. Its structure includes a cyclopropyl-ethyl side chain and a propynyl group, enhancing lipophilicity .

Pharmacological Profile :

SSR125543A is a potent corticotropin-releasing factor 1 (CRF1) receptor antagonist, demonstrating efficacy in rodent models of stress-related disorders. Its selectivity for CRF1 over CRF2 receptors highlights the impact of the thiazole core and substituents on target specificity .

Key Differences :

- The hydroxyl group in the target compound may improve aqueous solubility compared to SSR125543A’s hydrophobic thiazole and propynyl moieties.

- The absence of a chiral center in the target compound could simplify synthesis and metabolic stability.

Pyrido-Pyrimidinone Derivatives (Patent EP 2023/39)

Structural Features: The patent describes compounds such as 2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, which merge pyrido and pyrimidinone rings. The 3-fluoro-4-methylphenyl group is retained, but the core is fused with a pyridine ring, and piperazine/methylpiperazine substituents are introduced at the 7-position .

Functional Implications :

- Piperazine groups could confer basicity, influencing pharmacokinetics such as blood-brain barrier penetration.

Comparison with Target Compound :

- The target compound’s simpler pyrimidine carboxamide structure lacks the fused pyridine ring, possibly reducing synthetic complexity.

- The hydroxyl group at position 6 may offer hydrogen-bonding advantages absent in the patent compounds.

Tetrahydropyrimidine Carboxamide Analog (CAS 455927-22-7)

Structural Features :

4-(2-Chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide features a saturated tetrahydropyrimidine ring with a thioxo group and substituents including 2-chlorophenyl and 4-fluorophenyl groups. Its molecular weight is 375.8 g/mol .

Key Properties :

- The saturated ring may reduce aromaticity, impacting binding to flat targets like DNA or topoisomerases.

Contrast with Target Compound :

- The target compound’s fully aromatic pyrimidine ring and hydroxyl group likely enhance solubility and polar interactions compared to the thioxo-tetrahydropyrimidine analog.

- Molecular weight differences (375.8 g/mol vs. ~265 g/mol estimated for the target compound) suggest variations in bioavailability and dosing.

Biological Activity

N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 3-fluoro-4-methylphenyl group and a hydroxyl group at the 6-position. Its molecular formula is CHFNO and it has a molecular weight of approximately 232.23 g/mol. The presence of fluorine is known to enhance biological activity by improving metabolic stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as DNA replication and protein synthesis, which are essential for cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | HCT116 | 14 ± 2 | Apoptosis induction |

| B | LNCaP | 18 ± 8 | Cell cycle arrest |

| C | RS4;11 | 8 ± 1 | Inhibition of proliferation |

Anti-inflammatory Effects

This compound also shows potential anti-inflammatory effects. Compounds in this class have been demonstrated to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 2: Anti-inflammatory Activity

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| D | 0.04 ± 0.01 |

| E | 0.04 ± 0.02 |

Case Studies

- In Vivo Studies : In a study involving an adjuvant-induced arthritis model, related pyrimidine derivatives showed significant inhibition of pro-inflammatory cytokines such as TNFα and IL-6, suggesting their potential as therapeutic agents for autoimmune diseases .

- Clinical Relevance : A recent investigation highlighted the efficacy of pyrimidine-based compounds in targeting EGFR mutations in non-small cell lung cancer (NSCLC), showcasing their role in modern cancer therapies .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.